molecular formula C4H9N3O2 B12850530 2-amino-N-carbamoylpropanamide

2-amino-N-carbamoylpropanamide

Cat. No.: B12850530
M. Wt: 131.13 g/mol
InChI Key: VFCZTUZORACDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-carbamoylpropanamide is an organic compound that features both an amino group and a carbamoyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-carbamoylpropanamide can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with appropriate amines under controlled conditions. For instance, the treatment of cyanoacetamide with methyl cyanoacetate in the presence of a base can yield the desired compound . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-carbamoylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carbamoyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-amino-N-carbamoylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-carbamoylpropanamide is unique due to its specific combination of amino and carbamoyl groups attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

2-amino-N-carbamoylpropanamide

InChI

InChI=1S/C4H9N3O2/c1-2(5)3(8)7-4(6)9/h2H,5H2,1H3,(H3,6,7,8,9)

InChI Key

VFCZTUZORACDRO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.